N-(1-formylpyrrolidin-3-yl)acetamide
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Overview
Description
N-(1-formylpyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula C7H12N2O2.
Preparation Methods
The synthesis of N-(1-formylpyrrolidin-3-yl)acetamide typically involves the reaction of pyrrolidine derivatives with acetic anhydride and formic acid under controlled conditions. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to meet commercial demands.
Chemical Reactions Analysis
N-(1-formylpyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
N-(1-formylpyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-(1-formylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their functions. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
N-(1-formylpyrrolidin-3-yl)acetamide can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a building block in organic synthesis.
Pyrrolidine-2,5-diones: These compounds are studied for their potential therapeutic applications.
Prolinol: Used in asymmetric synthesis and as a chiral auxiliary in organic chemistry
This compound stands out due to its unique combination of a formyl group and an acetamide moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
185942-08-9 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.185 |
IUPAC Name |
N-(1-formylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C7H12N2O2/c1-6(11)8-7-2-3-9(4-7)5-10/h5,7H,2-4H2,1H3,(H,8,11) |
InChI Key |
AYMVXBYHVNJQQG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CCN(C1)C=O |
Synonyms |
Acetamide, N-(1-formyl-3-pyrrolidinyl)- (9CI) |
Origin of Product |
United States |
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